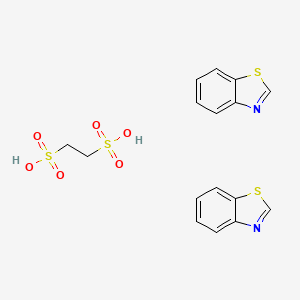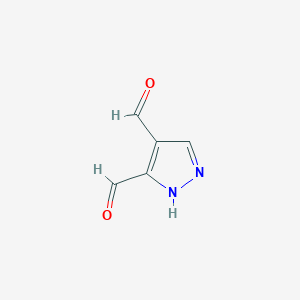
1H-Pyrazole-3,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3,4-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C5H4N2O2 It features a pyrazole ring substituted with two aldehyde groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4-dicarbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where a hydrazone precursor undergoes cyclization and formylation. This method typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1H-Pyrazole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 1H-Pyrazole-3,4-dicarboxylic acid.
Reduction: 1H-Pyrazole-3,4-dimethanol.
Substitution: Depending on the nucleophile, various substituted pyrazole derivatives.
科学的研究の応用
1H-Pyrazole-3,4-dicarbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research explores its potential as a precursor for drugs targeting various diseases, including cancer and inflammatory conditions.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes
作用機序
The mechanism of action of 1H-Pyrazole-3,4-dicarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde groups can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
1H-Pyrazole-4-carbaldehyde: Similar structure but with only one aldehyde group.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Features methyl groups at positions 3 and 5, altering its reactivity and properties.
1H-Pyrazolo[3,4-b]pyridine: A fused heterocyclic compound with different biological activities and applications.
Uniqueness: 1H-Pyrazole-3,4-dicarbaldehyde is unique due to the presence of two reactive aldehyde groups, which provide multiple sites for chemical modification. This dual functionality enhances its versatility in synthetic applications and allows for the creation of diverse derivatives with tailored properties.
Conclusion
This compound is a valuable compound in organic chemistry, offering a range of synthetic possibilities and applications in various scientific fields Its unique structure and reactivity make it a key intermediate for developing new materials and bioactive molecules
特性
CAS番号 |
33090-48-1 |
|---|---|
分子式 |
C5H4N2O2 |
分子量 |
124.10 g/mol |
IUPAC名 |
1H-pyrazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C5H4N2O2/c8-2-4-1-6-7-5(4)3-9/h1-3H,(H,6,7) |
InChIキー |
TXXFIWSYDDTMBU-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=C1C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
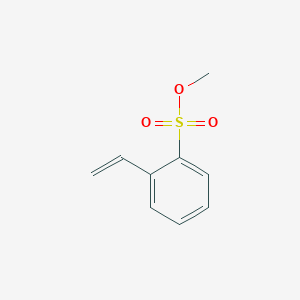
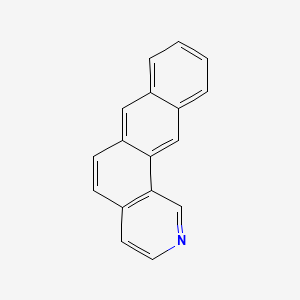
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
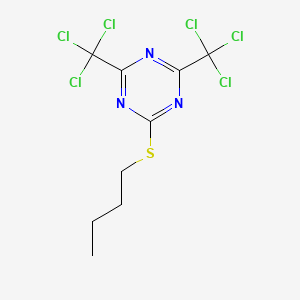
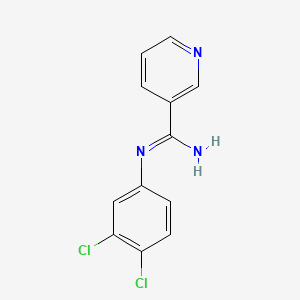
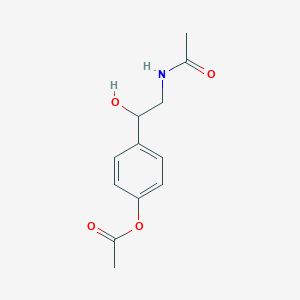
![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)
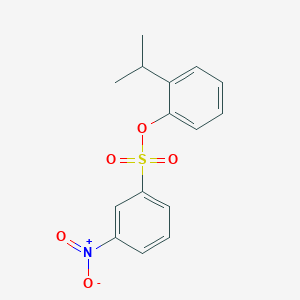

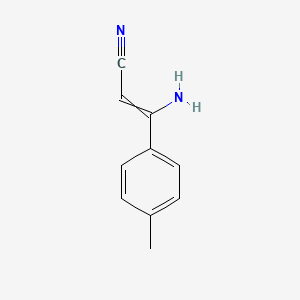
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
